molecular formula C12H10ClNO4 B2982778 Methyl 4-chloro-8-methoxy-2-oxo-1H-quinoline-3-carboxylate CAS No. 2247103-56-4

Methyl 4-chloro-8-methoxy-2-oxo-1H-quinoline-3-carboxylate

Cat. No.: B2982778
CAS No.: 2247103-56-4
M. Wt: 267.67
InChI Key: IAEKVTWLAMEILE-UHFFFAOYSA-N
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Description

Methyl 4-chloro-8-methoxy-2-oxo-1H-quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-8-methoxy-2-oxo-1H-quinoline-3-carboxylate typically involves the condensation of 4-chloro-8-methoxyquinoline-2-carboxylic acid with methanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-8-methoxy-2-oxo-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Methyl 4-chloro-8-methoxy-2-oxo-1H-quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-8-methoxy-2-oxo-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-2-oxo-1H-quinoline-3-carboxylate
  • Methyl 8-methoxy-2-oxo-1H-quinoline-3-carboxylate
  • Methyl 4-chloro-8-methoxyquinoline-3-carboxylate

Uniqueness

Methyl 4-chloro-8-methoxy-2-oxo-1H-quinoline-3-carboxylate is unique due to the presence of both chloro and methoxy substituents on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-chloro-8-methoxy-2-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4/c1-17-7-5-3-4-6-9(13)8(12(16)18-2)11(15)14-10(6)7/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEKVTWLAMEILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C(=C2Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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